N-[1-(5-fluoropyrimidin-2-yl)pyrrolidin-3-yl]-N-methylacetamide
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Overview
Description
N-[1-(5-fluoropyrimidin-2-yl)pyrrolidin-3-yl]-N-methylacetamide is a synthetic compound that features a pyrrolidine ring substituted with a fluoropyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(5-fluoropyrimidin-2-yl)pyrrolidin-3-yl]-N-methylacetamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluoropyrimidine Moiety: The fluoropyrimidine group is introduced via a nucleophilic substitution reaction, where a fluorine atom is substituted onto the pyrimidine ring.
Acetylation: The final step involves the acetylation of the pyrrolidine ring to form the N-methylacetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-[1-(5-fluoropyrimidin-2-yl)pyrrolidin-3-yl]-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorine atom on the pyrimidine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
N-[1-(5-fluoropyrimidin-2-yl)pyrrolidin-3-yl]-N-methylacetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(5-fluoropyrimidin-2-yl)pyrrolidin-3-yl]-N-methylacetamide involves its interaction with specific molecular targets. The fluoropyrimidine moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(5-fluoropyrimidin-2-yl)pyrrolidin-3-yl]-N-methyl-1-phenylmethanesulfonamide
- 1-(5-fluoropyrimidin-2-yl)pyrrolidin-3-ol
Uniqueness
N-[1-(5-fluoropyrimidin-2-yl)pyrrolidin-3-yl]-N-methylacetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluoropyrimidine moiety enhances its binding affinity to certain molecular targets, making it a valuable compound in drug discovery and development.
Properties
Molecular Formula |
C11H15FN4O |
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Molecular Weight |
238.26 g/mol |
IUPAC Name |
N-[1-(5-fluoropyrimidin-2-yl)pyrrolidin-3-yl]-N-methylacetamide |
InChI |
InChI=1S/C11H15FN4O/c1-8(17)15(2)10-3-4-16(7-10)11-13-5-9(12)6-14-11/h5-6,10H,3-4,7H2,1-2H3 |
InChI Key |
UQBRLNCCMYLQMT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)C1CCN(C1)C2=NC=C(C=N2)F |
Origin of Product |
United States |
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